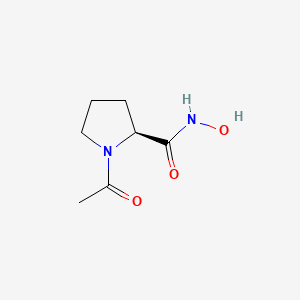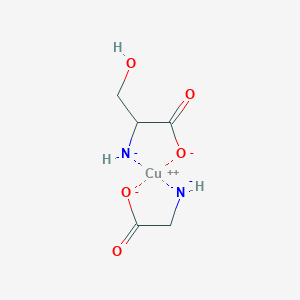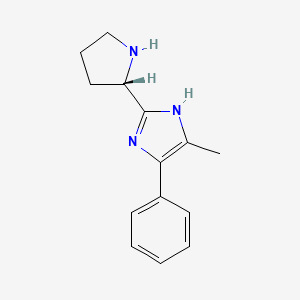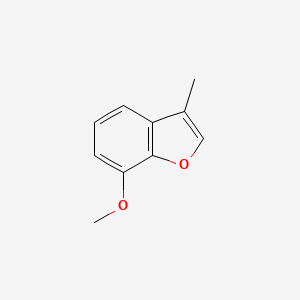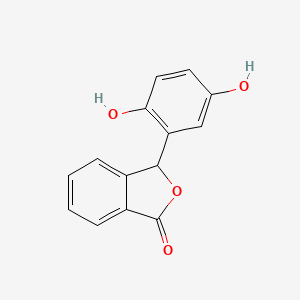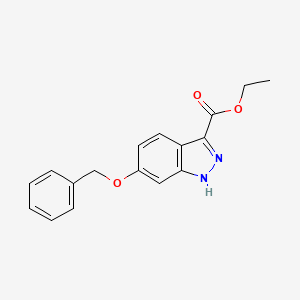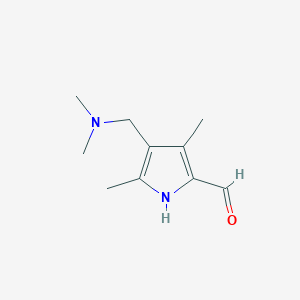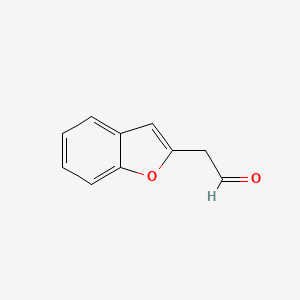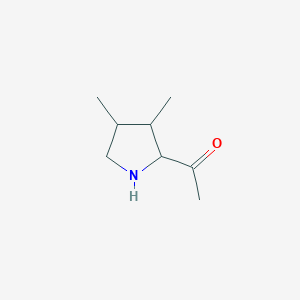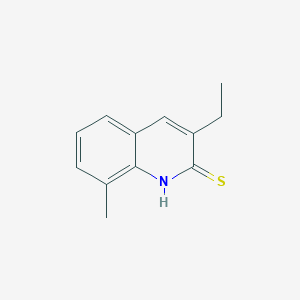
3-Ethyl-8-methylquinoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-8-methylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with ethyl, methyl, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylquinoline-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions, followed by thiolation.
Cyclization Reaction: Aniline derivatives react with propionaldehyde in the presence of an acidic catalyst such as Nafion® NR50 under microwave irradiation to form 2-ethyl-3-methylquinoline.
Thiol Addition: The resulting quinoline derivative is then subjected to thiolation using reagents like thiourea or hydrogen sulfide under basic conditions to introduce the thiol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethyl-8-methylquinoline-2-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their therapeutic potential. They are explored for use in treatments for infections, cancer, and other diseases due to their ability to interact with biological targets.
Industry
In industry, this compound is used in the synthesis of dyes, agrochemicals, and materials with specific electronic properties. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-methylquinoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the thiol group, making it less reactive in certain biological contexts.
8-Methylquinoline-2-thiol: Lacks the ethyl group, which may affect its physical and chemical properties.
3-Ethylquinoline-2-thiol: Lacks the methyl group, potentially altering its reactivity and applications.
Uniqueness
3-Ethyl-8-methylquinoline-2-thiol is unique due to the presence of both ethyl and methyl groups along with the thiol group. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-ethyl-8-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-6-4-5-8(2)11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
PXUOJABEMGHYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC(=C2NC1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



